Flazasulfuron
Overview
Description
Flazasulfuron is a sulfonylurea herbicide widely used to control a variety of annual and perennial weeds. It is known for its high aqueous solubility and low volatility, making it effective in various environmental conditions. This compound is particularly valued in agricultural settings for its ability to manage weed growth without causing significant harm to the crops .
Mechanism of Action
Target of Action
Flazasulfuron is a sulfonylurea herbicide that primarily targets the enzyme acetolactate synthase (ALS) . ALS plays a crucial role in the biosynthesis of the essential branched-chain amino acids (BCAAs) leucine, isoleucine, and valine . By inhibiting this enzyme, this compound disrupts the production of these amino acids, leading to a halt in protein synthesis and cell division .
Mode of Action
This compound inhibits the activity of ALS, thereby blocking the synthesis of BCAAs . This inhibition disrupts protein synthesis and cell division, which are vital processes for plant growth . As a result, the growth of both pre-emergent and post-emergent weeds ceases within hours of the application of this compound .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the acetolactate synthase pathway . This pathway is responsible for the synthesis of BCAAs. When ALS is inhibited by this compound, the production of these amino acids is halted, leading to a disruption in protein synthesis and cell division . This disruption ultimately results in the cessation of plant growth .
Pharmacokinetics
This compound exhibits high aqueous solubility and low volatility . Its persistence in water bodies may be very high depending on local conditions . These properties influence the bioavailability of this compound in the environment.
Result of Action
The action of this compound at the molecular and cellular level results in the inhibition of amino acid synthesis and cell division, leading to the cessation of plant growth . Symptoms of this compound action include leaf discoloration, desiccation, necrosis, and ultimately plant death within 20 – 25 days of application .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the persistence of this compound in water bodies may be very high depending on local conditions . Additionally, the effects of this compound on soil microorganisms can vary depending on the specific conditions in the soil, such as the microbial community
Biochemical Analysis
Biochemical Properties
Flazasulfuron acts by inhibiting the enzyme acetolactate synthase (ALS), which results in the inhibition of amino acid synthesis, cell division, and ultimately plant growth . This interaction with the ALS enzyme is a key aspect of this compound’s role in biochemical reactions.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by inhibiting amino acid synthesis and cell division, which are crucial for plant growth
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the ALS enzyme, inhibiting its function. This inhibition disrupts amino acid synthesis and cell division, leading to the cessation of plant growth .
Temporal Effects in Laboratory Settings
This compound is not persistent in soil systems, suggesting that its effects may diminish over time . Its persistence in water bodies may be very high depending on local conditions
Metabolic Pathways
This compound is involved in the metabolic pathway that disrupts amino acid synthesis in plants
Preparation Methods
Flazasulfuron can be synthesized through several routes, with one common method involving the use of low-content amorphous this compound as a raw material. This material undergoes recrystallization using an organic solvent to obtain high-purity this compound . The compound is typically prepared in the form of water-dispersible granules, which are easy to apply in agricultural settings .
Chemical Reactions Analysis
Flazasulfuron undergoes various chemical reactions, including hydrolysis and oxidation. It is determined by reversed-phase high-performance liquid chromatography using ultraviolet detection at 260 nanometers . The compound is stable under acidic conditions but not stable at higher pH levels . Common reagents used in these reactions include acetonitrile and acetic acid .
Scientific Research Applications
Flazasulfuron is extensively used in scientific research, particularly in the fields of agriculture and environmental science. It is employed to study the effects of herbicides on soil microorganisms and their impact on crop yield . Additionally, this compound is used in vineyards to manage weed growth and maintain soil health . Its high efficacy and low toxicity make it a valuable tool in sustainable agriculture practices .
Comparison with Similar Compounds
Flazasulfuron is often compared to other sulfonylurea herbicides such as glyphosate and glufosinate. While all three compounds are used to control weed growth, this compound is unique in its high aqueous solubility and low volatility . It is also less persistent in soil systems compared to glyphosate, making it a more environmentally friendly option . Other similar compounds include nicosulfuron and chlorsulfuron, which share similar modes of action but differ in their chemical structures and environmental impacts .
Properties
IUPAC Name |
1-(4,6-dimethoxypyrimidin-2-yl)-3-[3-(trifluoromethyl)pyridin-2-yl]sulfonylurea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N5O5S/c1-25-8-6-9(26-2)19-11(18-8)20-12(22)21-27(23,24)10-7(13(14,15)16)4-3-5-17-10/h3-6H,1-2H3,(H2,18,19,20,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWATZEJQIXKWQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)NC(=O)NS(=O)(=O)C2=C(C=CC=N2)C(F)(F)F)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N5O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3034610 | |
Record name | Flazasulfuron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3034610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
In octanol 0.2, methanol 4.2, acetone 22.7, dichloromethane 22.1, ethyl acetate 6.9, toluene 0.56, acetonitrile 8.7 (all in g/L, 25 °C); in hexane 0.5 mg/L at 25 °C, Solubility at 20 °C (w/w%): Acetone 1.2%; toluene 0.06%; at 25 °C (w/v%): acetic acid 0.67%, In water, 4.1 ppm (pH 1), In water, 0.027 (pH 5), 2.1 (pH 7) (g/L, 25 °C) | |
Record name | Flazasulfuron | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7957 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.606 at 20 °C | |
Record name | Flazasulfuron | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7957 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
VP: 3.1X10-8 mm Hg | |
Record name | Flazasulfuron | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7957 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White, crystalline solid | |
CAS No. |
104040-78-0 | |
Record name | Flazasulfuron | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104040-78-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Flazasulfuron [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104040780 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Flazasulfuron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3034610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Pyridinesulfonamide, N-[[(4,6-dimethoxy-2-pyrimidinyl)amino]carbonyl]-3-(trifluoromethyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.655 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FLAZASULFURON | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3SB13WWV30 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Flazasulfuron | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7957 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
164-166 °C, MP: 180 °C (99.7% purity) | |
Record name | Flazasulfuron | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7957 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Flazasulfuron's mechanism of action?
A1: this compound is a sulfonylurea herbicide that acts by inhibiting the acetolactate synthase (ALS) enzyme. [, , , , , , , , , , ] This enzyme is crucial for the biosynthesis of essential branched-chain amino acids (valine, leucine, and isoleucine) in plants. [, , , , , , , , , , ] By blocking ALS, this compound disrupts protein synthesis and ultimately leads to the death of susceptible plants. [, , , , , , , , , , ]
Q2: How does this compound's inhibition of ALS affect susceptible plants?
A2: this compound's inhibition of ALS leads to a deficiency of branched-chain amino acids, which are essential building blocks for proteins. [, , , , , , , , , , ] This deficiency disrupts various cellular processes, ultimately leading to plant death. Visible symptoms of this compound's effect include stunted growth, chlorosis (yellowing of leaves), and necrosis (tissue death) in susceptible plants. [, , ]
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C14H12F3N5O5S, and its molecular weight is 419.35 g/mol. []
Q4: How stable is this compound under different environmental conditions?
A4: this compound is subject to degradation in the environment through processes like hydrolysis and photolysis. [, ] Its stability is influenced by factors like pH, temperature, and the presence of certain minerals. [, ] For instance, this compound degrades more rapidly in acidic conditions and at higher temperatures. [, ]
Q5: How does soil type affect the behavior of this compound?
A5: The adsorption of this compound to soil particles is influenced by soil properties such as organic carbon content, pH, and clay content. [] Higher organic carbon and clay content generally lead to increased adsorption, potentially reducing its mobility and availability for plant uptake. []
Q6: Are there any strategies to enhance this compound's efficacy and minimize environmental risks?
A6: Researchers have explored tank-mixing this compound with other herbicides to broaden the weed control spectrum and potentially delay the development of herbicide resistance. [, , , , , ] Additionally, optimizing application timing and methods can improve its efficacy while minimizing potential environmental impacts. [, , , ]
Q7: Against which weeds is this compound effective?
A7: this compound effectively controls various annual and perennial weeds, including grasses and broadleaf species. [, , , , , , , , , , , , ] Its efficacy can vary depending on the weed species, growth stage, application rate, and environmental conditions. [, , , , , , , , , , , , ]
Q8: Has resistance to this compound been reported?
A8: Yes, resistance to this compound has been identified in some weed species, including Conyza canadensis. [] This highlights the importance of implementing resistance management strategies, such as herbicide rotation and diverse weed control practices. []
Q9: What is known about the toxicity of this compound?
A9: While this compound is generally considered safe for use on labeled crops when applied according to instructions, it's essential to consult the product label and safety data sheet for specific toxicological information and precautionary measures.
Q10: Does this compound pose any environmental risks?
A11: As with any pesticide, this compound can potentially impact the environment. [, ] Its leaching potential, persistence in soil and water, and potential effects on non-target organisms are important considerations for responsible use. [, ] Proper application techniques, buffer zones, and awareness of environmental conditions are crucial for minimizing potential risks. [, ]
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